{[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
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Overview
Description
- Reactants: 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine and malononitrile
- Conditions: Condensation reaction under basic conditions
- Product: {[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile typically involves multi-step organic reactions One common method starts with the preparation of the pyridopyrimidine core, which is then functionalized with a morpholine ring
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Step 1: Synthesis of Pyridopyrimidine Core
- Reactants: 2-aminopyridine and ethyl acetoacetate
- Conditions: Reflux in ethanol with a catalytic amount of acid
- Product: 4-oxo-4H-pyrido[1,2-a]pyrimidine
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Step 2: Functionalization with Morpholine
- Reactants: 4-oxo-4H-pyrido[1,2-a]pyrimidine and 2,6-dimethylmorpholine
- Conditions: Heating in the presence of a base such as potassium carbonate
- Product: 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives
Reduction: Amines or reduced nitrile derivatives
Substitution: Substituted pyridopyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, {[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
In medicine, the compound has potential as a lead compound for drug development. Its ability to interact with biological targets suggests it could be modified to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine
- 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
- Morpholine-substituted pyridines
Uniqueness
What sets {[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile apart is its combination of a morpholine ring, a pyridopyrimidine core, and a propanedinitrile group. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H17N5O2/c1-12-10-22(11-13(2)25-12)17-15(7-14(8-19)9-20)18(24)23-6-4-3-5-16(23)21-17/h3-7,12-13H,10-11H2,1-2H3 |
InChI Key |
PNIVUSLVCOKLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C#N |
Origin of Product |
United States |
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